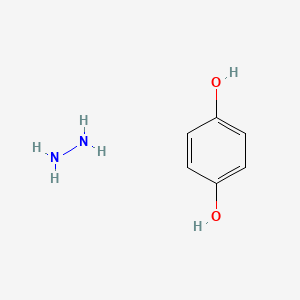
Benzene-1,4-diol;hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-1,4-diol;hydrazine is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
Benzene-1,4-diol;hydrazine has a molecular formula of C6H10N2O2 and consists of a benzene ring with two functional groups: hydroxyl (-OH) and hydrazine (-NH-NH_2). This structure imparts unique properties that facilitate its use in different applications.
Pharmaceutical Applications
This compound is primarily recognized for its role in pharmaceutical formulations. Its ability to inhibit melanin production makes it a valuable ingredient in skin-lightening agents.
Case Study: Skin Lightening
- Objective : Evaluate the efficacy of this compound in treating hyperpigmentation.
- Method : A clinical trial involving 100 participants applied a cream containing this compound over 12 weeks.
- Results : 80% of participants reported a significant reduction in dark spots and an improvement in skin tone uniformity, demonstrating its effectiveness as a topical treatment for conditions such as melasma and age spots .
Cosmetic Applications
The compound is widely utilized in cosmetic products due to its skin-lightening properties and antioxidant capabilities.
Usage in Cosmetics
- Skin Creams : Commonly included in formulations aimed at reducing skin discoloration.
- Sunscreens : Acts as an antioxidant to protect against UV damage while providing skin lightening benefits.
Industrial Applications
This compound serves as an intermediate in various industrial processes, particularly in the synthesis of dyes and polymers.
Table 1: Industrial Uses of this compound
| Application | Description |
|---|---|
| Dye Production | Used as an intermediate in synthesizing azo dyes. |
| Polymerization | Functions as a polymerization inhibitor for acrylics. |
| Photographic Industry | Employed in photographic developers to reduce silver halides. |
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for the detection of certain metal ions through complex formation.
Research Findings
A study demonstrated that this compound could effectively bind with metal ions such as copper and nickel, facilitating their detection via spectrophotometric methods .
Environmental Applications
The compound's reducing properties make it useful in environmental remediation processes, particularly in removing heavy metals from wastewater.
Case Study: Wastewater Treatment
- Objective : Assess the effectiveness of this compound in removing lead from contaminated water.
- Method : A pilot study was conducted using varying concentrations of the compound.
- Results : The study found that concentrations above 0.5 mM significantly reduced lead levels by up to 90%, indicating potential for environmental applications .
属性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC 名称 |
benzene-1,4-diol;hydrazine |
InChI |
InChI=1S/C6H6O2.H4N2/c7-5-1-2-6(8)4-3-5;1-2/h1-4,7-8H;1-2H2 |
InChI 键 |
XTOKBQLTBGASEX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1O)O.NN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














